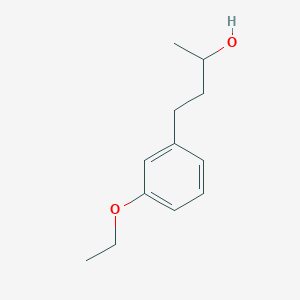
4-(3-Ethoxyphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethoxyphenyl)butan-2-ol is an organic compound characterized by its phenyl ring substituted with an ethoxy group and a butan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxybenzaldehyde and ethyl magnesium bromide.
Reaction Steps: The Grignard reagent is prepared by reacting ethyl magnesium bromide with magnesium turnings in anhydrous ether. This Grignard reagent is then added to 3-ethoxybenzaldehyde to form a tertiary alcohol intermediate.
Purification: The intermediate is purified through distillation or recrystallization to obtain the final product, this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(3-ethoxyphenyl)butanone, 4-(3-ethoxyphenyl)butanoic acid.
Reduction: 4-(3-ethoxyphenyl)butan-1-ol, 4-(3-ethoxyphenyl)butylamine.
Substitution: 4-(3-bromoethoxyphenyl)butan-2-ol, 4-(3-chloroethoxyphenyl)butan-2-ol.
科学研究应用
4-(3-Ethoxyphenyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism by which 4-(3-ethoxyphenyl)butan-2-ol exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
4-(3-Ethoxyphenyl)butan-2-ol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 4-(3-methoxyphenyl)butan-2-ol, 4-(3-hydroxyphenyl)butan-2-ol, 4-(3-ethoxyphenyl)butan-1-ol.
Uniqueness: The presence of the ethoxy group at the 3-position of the phenyl ring distinguishes it from other compounds, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
4-(3-ethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
InChI 键 |
FRDUKZDSTPIZHE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















